Fenproporex diphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

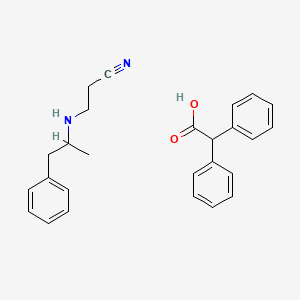

Fenproporex diphenylacetate is a stimulant drug that belongs to the phenethylamine and amphetamine chemical classes. It was developed in the 1960s and is primarily used as an appetite suppressant for the treatment of obesity . This compound is known for its ability to produce amphetamine as a metabolite, which contributes to its stimulant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fenproporex diphenylacetate typically involves the reaction of 3-(1-phenylpropan-2-ylamino)propanenitrile with diphenylacetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Fenproporex diphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include amphetamine and its derivatives. These products contribute to the pharmacological effects of the compound .

Scientific Research Applications

Chemical Synthesis and Research

Model Compound for Synthesis Studies

Fenproporex diphenylacetate serves as a model compound in the synthesis of phenethylamine and amphetamine derivatives. Its structural properties allow researchers to investigate the synthesis pathways and reactivity of related compounds, which is crucial for developing new pharmaceuticals.

Synthetic Routes

The synthesis typically involves the reaction of 3-(1-phenylpropan-2-ylamino)propanenitrile with diphenylacetic acid, often requiring specific solvents and catalysts to optimize yield and purity. This process can be scaled for industrial production while maintaining quality control measures to ensure consistency.

Biological Applications

Metabolism Studies

Research has identified that fenproporex undergoes N-dealkylation to produce amphetamine, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2B6, and CYP3A4. This metabolic pathway is significant for understanding the pharmacokinetics of amphetamines and their derivatives in biological systems .

Effects on Neurotransmitters

The compound has been studied for its effects on neurotransmitter release, particularly norepinephrine and dopamine. This mechanism underlies its potential applications in treating obesity by suppressing appetite and increasing energy expenditure through central nervous system stimulation .

Medical Applications

Obesity Treatment

this compound has been investigated for its efficacy as an anti-obesity agent. Clinical studies suggest it may promote weight loss modestly; however, its safety profile remains a concern due to potential side effects such as cardiovascular issues and dependency risks . In some countries, it is still prescribed as part of diet regimens despite regulatory restrictions in others.

Stimulant Effects and Abuse Potential

Due to its stimulant properties derived from amphetamine metabolism, fenproporex is associated with a risk of abuse. It has been classified as an illicit substance in many regions due to concerns over addiction and adverse health effects . The World Anti-Doping Agency prohibits its use in competitive sports due to these stimulant effects.

Industrial Applications

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is utilized in developing formulations aimed at weight management. Its role as a reference standard in analytical chemistry further emphasizes its importance in drug development processes .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Research | Model compound for synthesizing phenethylamine derivatives |

| Biological Studies | Investigates metabolism via cytochrome P450 enzymes |

| Medical Use | Potential anti-obesity agent; stimulant with abuse potential |

| Industrial Use | Development of pharmaceutical formulations; reference standard in analytical chemistry |

Case Studies

-

Weight Loss Efficacy Study (2005)

A placebo-controlled trial demonstrated that participants using fenproporex experienced greater weight loss compared to those on placebo. However, the study highlighted significant side effects including increased heart rate and anxiety symptoms . -

Metabolic Pathway Analysis (2004)

A study focusing on the metabolic pathways of fenproporex revealed that while CYP2D6 plays a role in its metabolism, other isoforms also contribute significantly. This finding suggests a complex interaction within metabolic processes that could influence individual responses to the drug . -

Abuse Potential Investigation (2006)

Research indicated that fenproporex's stimulant effects led to increased reports of misuse among young adults. The study emphasized the need for careful monitoring of prescription practices involving this compound due to its potential for addiction .

Mechanism of Action

Fenproporex diphenylacetate exerts its effects by increasing the release of norepinephrine and dopamine in the brain. This leads to increased stimulation of the central nervous system, resulting in appetite suppression and increased energy expenditure. The compound is rapidly metabolized into amphetamine, which further contributes to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Amphetamine: Both fenproporex diphenylacetate and amphetamine are stimulants that increase the release of norepinephrine and dopamine.

Methamphetamine: Similar to this compound, methamphetamine is a potent stimulant with significant effects on the central nervous system.

Phentermine: This compound is also used as an appetite suppressant and shares similar pharmacological properties with this compound.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to be metabolized into amphetamine. This metabolic pathway contributes to its distinct pharmacological profile and effects .

Properties

CAS No. |

77816-15-0 |

|---|---|

Molecular Formula |

C26H28N2O2 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2,2-diphenylacetic acid;3-(1-phenylpropan-2-ylamino)propanenitrile |

InChI |

InChI=1S/C14H12O2.C12H16N2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h1-10,13H,(H,15,16);2-4,6-7,11,14H,5,9-10H2,1H3 |

InChI Key |

OPKOXHYTBBMBMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC#N.C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.